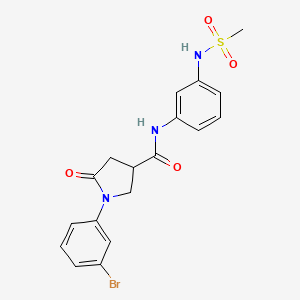

1-(3-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-5-oxopyrrolidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups. It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also contains a carboxamide group (-CONH2), a sulfonamide group (-S(=O)2NH2), and a bromophenyl group (a benzene ring with a bromine atom attached) .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the desired route of synthesis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The exact structure would depend on the spatial arrangement of these groups .Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions, depending on the conditions. The bromine atom on the phenyl ring could be replaced in a nucleophilic aromatic substitution reaction. The amide and sulfonamide groups could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .Scientific Research Applications

Stereochemistry and Pharmacological Profile Improvement

Research into stereochemically pure enantiomers of phenylpiracetam (a structural analog based on the pyrrolidin-2-one pharmacophore) demonstrates the importance of configuration on biological properties. Studies have shown that the pharmacological profile of compounds can be significantly enhanced by focusing on the most effective stereoisomer, indicating a direct relationship between stereochemistry and pharmacological activity. This has implications for the design and synthesis of new compounds with improved efficacy and specificity (Veinberg et al., 2015).

Sulfonamide Inhibitors

Sulfonamide compounds, known for their significant antibacterial properties, have also been explored for their potential in other therapeutic areas. Research covering sulfonamide inhibitors from 2013 to the present has highlighted their role in various conditions, including cancer, glaucoma, inflammation, and even dandruff, showcasing the versatility of sulfonamide-based compounds in medicinal chemistry (Gulcin & Taslimi, 2018).

Antiviral and Anticancer Applications

Indolylarylsulfones, exhibiting potent inhibitory effects against HIV-1 reverse transcriptase, underline the potential of sulfone-containing compounds in developing antiviral and anticancer therapies. Structural modifications in these compounds have led to improved drug candidates for AIDS treatment, suggesting a promising research avenue for similar compounds (Famiglini & Silvestri, 2018).

Synthesis of N-heterocycles

The use of tert-butanesulfinamide in the synthesis of N-heterocycles through sulfinimines provides a methodological framework for accessing structurally diverse piperidines, pyrrolidines, and azetidines. These findings highlight the potential for compounds like 1-(3-bromophenyl)-N-(3-(methylsulfonamido)phenyl)-5-oxopyrrolidine-3-carboxamide to serve as intermediates in the synthesis of therapeutically relevant compounds (Philip et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials. If it’s a chemical reagent, future research could involve exploring its utility in different types of chemical reactions .

properties

IUPAC Name |

1-(3-bromophenyl)-N-[3-(methanesulfonamido)phenyl]-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN3O4S/c1-27(25,26)21-15-6-3-5-14(10-15)20-18(24)12-8-17(23)22(11-12)16-7-2-4-13(19)9-16/h2-7,9-10,12,21H,8,11H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRHHWGKQQHKAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Tert-butyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2557708.png)

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenylthiazole-4-carboxylate](/img/structure/B2557712.png)

![4-[3-(4-Fluorophenoxy)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2557714.png)

![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2557716.png)

![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2557717.png)

![N-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-cyanoacrylamide](/img/structure/B2557719.png)

![N-(2-cyclohex-1-en-1-ylethyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2557721.png)

![1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)propane](/img/structure/B2557722.png)

![3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2557723.png)

![6-(4-chlorophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2557726.png)